molecular formula C10H11F3O2 B1407196 2-Propoxy-5-(trifluoromethyl)phenol CAS No. 1498595-43-9

2-Propoxy-5-(trifluoromethyl)phenol

Cat. No.: B1407196
CAS No.: 1498595-43-9
M. Wt: 220.19 g/mol
InChI Key: KETNPHYRNKRONC-UHFFFAOYSA-N
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Description

2-Propoxy-5-(trifluoromethyl)phenol is an organic compound with the chemical formula C10H11F3O2 It is a phenolic compound characterized by the presence of a trifluoromethyl group and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2,5-dihydroxybenzaldehyde with 1-bromopropane in the presence of a base, followed by trifluoromethylation using a suitable trifluoromethylating agent. The reaction conditions typically require an inert atmosphere and elevated temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-5-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Propoxy-5-(trifluoromethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propoxy-5-(trifluoromethyl)phenol is unique due to the presence of both the propoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-propoxy-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNPHYRNKRONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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